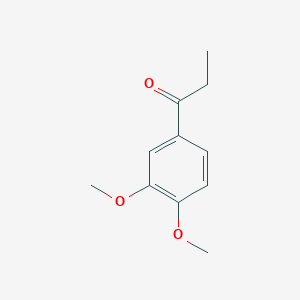

1-(3,4-Dimethoxyphenyl)propan-1-one

Overview

Description

1-(3,4-Dimethoxyphenyl)propan-1-one, also known as 3,4-Dimethoxypropiophenone, is an aromatic ketone with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a propanone moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)propan-1-one can be synthesized through the reaction of dimethyl sulfate with propionylcatechol in an alkaline solution. This method yields the compound with a purity of approximately 43% . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 1-(3,4-Dimethoxyphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-Dimethoxyphenyl)propan-1-one has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies show that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death .

- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast adenocarcinoma) | 150 |

| NCI-H460 (Lung carcinoma) | 120 |

| COLO-205 (Colon adenocarcinoma) | 180 |

The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions:

- Synthesis of Complex Molecules : It is used in the preparation of more complex structures through reactions such as nucleophilic addition and condensation.

Agrochemicals

The compound is also being explored for its potential applications in agrochemicals. Its biological activity may contribute to the development of new pesticides or herbicides that are effective against specific pathogens or pests.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated that the compound effectively inhibited growth at low concentrations, suggesting its potential use as a natural antimicrobial agent in food preservation or clinical settings .

Case Study 2: Anticancer Mechanism

Research conducted on breast cancer cell lines demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This highlights its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its oxidation and reduction products may interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)propan-1-one can be compared with other similar compounds, such as:

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains additional methoxy and triazole groups, which may enhance its reactivity and potential bioactivity.

3,4-Dimethoxypropiophenone: A closely related compound with similar chemical properties and applications.

1-(3,4-Dimethoxyphenyl)-1-propanol: The reduced form of this compound, which has different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biological Activity

1-(3,4-Dimethoxyphenyl)propan-1-one, also known as 3,4-dimethoxypropiophenone, is an organic compound with the molecular formula CHO. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with propanone derivatives under basic conditions. The compound exhibits a melting point of approximately 86 °C and a boiling point of 295.2 °C at 760 mmHg. Its density is reported at 1.047 g/cm³, and it has a flash point of 123.2 °C .

Antileishmanial Activity

A significant area of research on this compound focuses on its antileishmanial properties. Studies have demonstrated that compounds with similar structures exhibit inhibitory effects against Leishmania species, which are responsible for leishmaniasis—a disease affecting millions worldwide. Aveniente et al. highlighted the potential of this compound as a lead for developing new treatments against visceral leishmaniasis by showing promising results in docking studies with cathepsin B protein from Leishmania donovani .

Antioxidant Properties

Research also indicates that this compound possesses antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals may contribute to its protective effects against various diseases linked to oxidative damage, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while the compound exhibits cytotoxic effects on certain cancer cell lines, it does so at concentrations that may be achievable in therapeutic settings without significant toxicity to normal cells . This selectivity is essential for developing effective cancer therapies.

Case Study: Leishmaniasis Treatment

In a study evaluating various lignans for their leishmanicidal potential, researchers identified several compounds that inhibited the growth of Leishmania braziliensis promastigotes. Among these compounds was this compound, which showed multitargeting effects with low toxicity profiles . This finding underscores the potential for this compound in treating cutaneous leishmaniasis, particularly in regions where current treatments are inadequate due to resistance or side effects.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dimethoxyphenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using 3,4-dimethoxybenzaldehyde and dimethylphenylvinylsilane under acidic conditions. Optimization involves adjusting catalysts (e.g., BF₃·Et₂O) and reaction time. For example, using veratraldehyde and dimethylphenylvinylsilane in cyclohexane/ethyl acetate (8:2) yields 92% product after flash chromatography . Lower yields (<60%) occur with insufficient acid catalysis or impure reagents.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves methoxy group orientation (C-O-C angles ~117°) and confirms planar aromatic stacking .

- IR spectroscopy : Detects carbonyl stretching at ~1678 cm⁻¹ and methoxy C-O vibrations at 1263 cm⁻¹ .

- NMR : ¹H NMR shows δ 3.85–3.90 ppm (methoxy protons) and δ 7.4–7.6 ppm (aromatic protons) .

Q. What natural sources yield this compound, and how is isolation performed?

- Methodological Answer : Isolated from Trigonostemon xyphophylloides stems via 75% ethanol extraction, followed by silica gel chromatography. Confirmation requires HPLC-MS and comparison with synthetic standards .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Early studies indicate anti-inflammatory and antioxidant potential. In vitro assays (e.g., DPPH radical scavenging) show IC₅₀ values ~50 µM. Bioactivity is tested via cell viability assays (MTT) on cancer lines (e.g., HeLa), with IC₅₀ ~100 µM .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what SAR trends are observed?

- Methodological Answer : Adding electron-withdrawing groups (e.g., nitro) to the phenyl ring increases electrophilicity, improving anticancer activity (IC₅₀ drops to ~30 µM). Conversely, replacing methoxy with hydroxyl groups reduces membrane permeability due to hydrogen bonding . Computational docking (AutoDock Vina) predicts binding to COX-2 active sites (ΔG ≈ -9.2 kcal/mol) .

Q. How to resolve contradictions in reported pharmacological data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50–200 µM) arise from assay variability (e.g., serum concentration in cell culture). Standardization using CLSI guidelines and orthogonal assays (e.g., apoptosis via flow cytometry) is critical. Meta-analysis of raw data from multiple labs can identify confounding variables .

Q. What strategies optimize regioselectivity during derivatization of the propanone backbone?

- Methodological Answer : Protecting the carbonyl group with trimethylsilyl ethers prevents unwanted nucleophilic attacks. For example, silylation with TMSCl/Et₃N enables selective hydroxylation at C3 using OsO₄/NMO, yielding 3-hydroxy derivatives with 76% efficiency .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Methodological Answer : Stability studies (HPLC monitoring) show degradation <5% in anhydrous DMSO at -20°C over 6 months. In polar solvents (e.g., methanol), keto-enol tautomerism accelerates decomposition (~20% in 3 months). Storage under argon extends shelf life .

Q. What advanced analytical methods distinguish polymorphic forms of this compound?

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMSBQOMJGZBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171427 | |

| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-04-7 | |

| Record name | Propioveratrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propioveratrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.